1-[1-(4-fluorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-[1-(4-Fluorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole is a compound that belongs to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-fluorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole typically involves the reaction of 4-fluorobenzaldehyde with nitroethane to form 1-(4-fluorophenyl)-2-nitropropene. This intermediate is then reacted with 3,5-dimethylpyrazole under specific conditions to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound often utilize advanced catalytic systems and eco-friendly procedures, such as microwave-assisted reactions and ligand-free systems, to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-Fluorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form corresponding amines under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Corresponding nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
1-[1-(4-Fluorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[1-(4-fluorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazole
Comparison: 1-[1-(4-Fluorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole is unique due to its specific structural features, such as the presence of a nitroethyl group and the 3,5-dimethyl substitution on the pyrazole ring.
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2/c1-9-7-10(2)17(15-9)13(8-16(18)19)11-3-5-12(14)6-4-11/h3-7,13H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBARGXPOZYIFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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